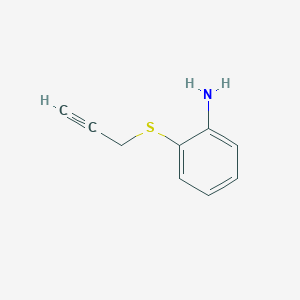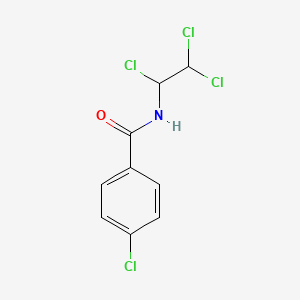
Bis(4-nitrobenzyl) succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-nitrobenzyl) succinate is an organic compound that features two 4-nitrobenzyl groups attached to a succinate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrobenzyl) succinate typically involves the reaction of succinic acid with 4-nitrobenzyl alcohol in the presence of a dehydrating agent. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of coupling agents like DCC can be scaled up for industrial applications. The choice of solvent, temperature, and reaction time would be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-nitrobenzyl) succinate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The reduction of nitro groups yields bis(4-aminobenzyl) succinate.
Substitution: Depending on the nucleophile used, various substituted benzyl succinates can be formed.
Applications De Recherche Scientifique
Bis(4-nitrobenzyl) succinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving nitroreductases.
Industry: Used in the production of polymers and other materials where controlled release of functional groups is required
Mécanisme D'action
The mechanism of action of bis(4-nitrobenzyl) succinate involves the cleavage of the nitrobenzyl groups under specific conditions, such as enzymatic reduction. The nitro groups are reduced to amino groups, which can then participate in further chemical reactions. This property makes it useful in controlled release applications where the release of active compounds is triggered by specific stimuli .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar in structure but with carbonate instead of succinate.
4-Nitrobenzyl alcohol: A simpler compound with only one nitrobenzyl group.
Uniqueness
Bis(4-nitrobenzyl) succinate is unique due to its dual nitrobenzyl groups attached to a succinate backbone, providing multiple reactive sites for chemical modifications. This makes it more versatile compared to simpler compounds like 4-nitrobenzyl alcohol .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for multiple chemical modifications, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
58265-86-4 |
|---|---|
Formule moléculaire |
C18H16N2O8 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
bis[(4-nitrophenyl)methyl] butanedioate |
InChI |
InChI=1S/C18H16N2O8/c21-17(27-11-13-1-5-15(6-2-13)19(23)24)9-10-18(22)28-12-14-3-7-16(8-4-14)20(25)26/h1-8H,9-12H2 |
Clé InChI |
CTSIAVDIJRBHQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)CCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)



![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)


![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)


